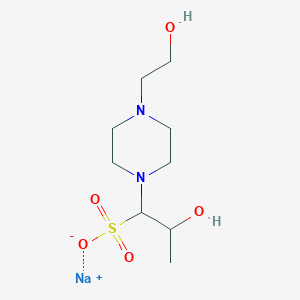
Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C9H19N2NaO5S. The molecular weight is 290.31 g/mol. The compound is a sodium salt of a piperazine derivative, which contains both hydroxyethyl and sulfonate functional groups .Physical And Chemical Properties Analysis
This compound has a pKa of 7.55 at 20°C . It is highly soluble in water, with a solubility of 703.6 g/L . The compound has a density of 1.44 g/cm3 at 20°C . The melting point is 212.6°C .Wissenschaftliche Forschungsanwendungen
Cell Culture and Tissue Culture
HEPES is extensively used in cell culture and tissue culture due to its buffering range within pH 6.8-pH 8.2, which is beneficial for maintaining a stable environment for cells outside of the body .
Protein Purification and Extraction
In biochemical research, HEPES facilitates protein purification and extraction by maintaining pH levels that preserve protein integrity during the process .
Immune Precipitation
HEPES buffer is utilized in immune precipitation techniques, aiding in the isolation of specific proteins or antigens from complex mixtures .
Cell Lysis
For the process of cell lysis, where cells are broken down to extract proteins or other cellular materials, HEPES provides a stable pH which is crucial for the efficiency of this process .
Live Cell Imaging
HEPES is suitable for live cell imaging applications as it helps maintain physiological pH during the imaging process, ensuring minimal impact on cell viability .
Biochemical Research
As a biological buffering agent, HEPES is commonly used in various biochemical research applications to maintain a stable pH in aqueous solutions .
Zebrafish Embryo Development
HEPES has been used as a component in Danieau medium to prevent melanin pigment formation post-gastrulation in zebrafish embryos, highlighting its role in developmental biology studies .
Degradation Testing of Iron
In materials science, specifically for degradation testing of iron, HEPES has been included as a component of solutions used to analyze the breakdown of iron materials .
Eigenschaften
IUPAC Name |
sodium;2-hydroxy-1-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O5S.Na/c1-8(13)9(17(14,15)16)11-4-2-10(3-5-11)6-7-12;/h8-9,12-13H,2-7H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPPLRCAXJSWBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(N1CCN(CC1)CCO)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



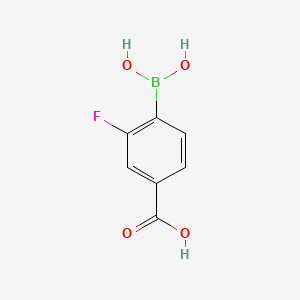
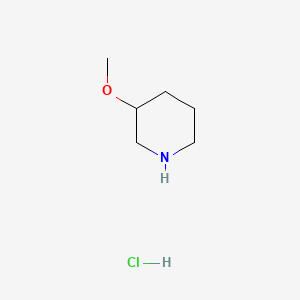
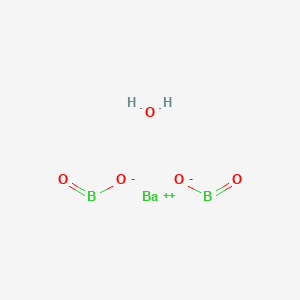

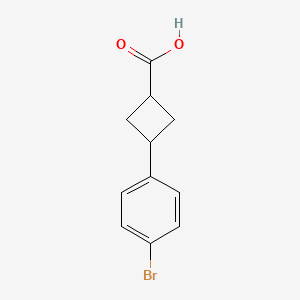
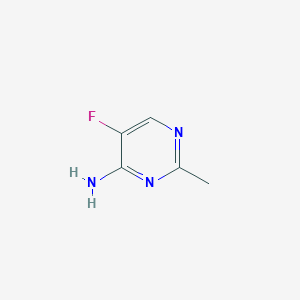


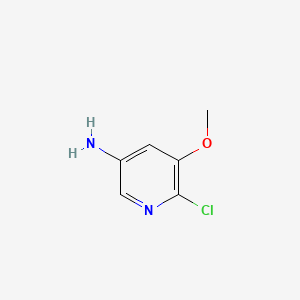



![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)
